4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole
Description
Properties
IUPAC Name |
4-phenyl-5-[3-(trifluoromethyl)phenyl]sulfonylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2S2/c16-15(17,18)11-7-4-8-12(9-11)24(21,22)14-13(19-20-23-14)10-5-2-1-3-6-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMUXUDCPDTHGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole typically involves the reaction of phenylhydrazine with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.
Chemical Reactions Analysis
Nucleophilic Substitution
The sulfonyl group’s electron-withdrawing effect activates the thiadiazole ring for nucleophilic attack. For instance, the compound can undergo substitution at the 5-position (sulfonyl-substituted site) under basic conditions, replacing the sulfonyl group with other nucleophiles.
Ring-Opening Reactions
Under harsh acidic or basic conditions, the thiadiazole ring can undergo cleavage. For example, strong acids may lead to hydrolysis, while bases could induce elimination reactions.
Sulfur-Based Reactions
The sulfonic acid moiety can participate in sulfonation/desulfonation reactions. Additionally, the thiadiazole ring may undergo sulfur-related transformations, such as oxidation or reduction, depending on the reaction conditions.
Synthetic Methods Comparison
Reaction Types and Conditions
| Reaction Type | Conditions | Product/Outcome | Citation |
|---|---|---|---|
| Nucleophilic Substitution | Basic conditions (e.g., NaOH) | Substituted thiadiazole | |
| Electrophilic Substitution | Acidic conditions (e.g., H₂SO₄) | Electrophilic adducts | |
| Ring-Opening | Strong acids/bases | Degradation products |
Synthetic Optimization
Studies highlight the importance of dehydrating agents (e.g., methane sulfonic acid) and reaction temperatures to maximize yields and purity . For instance, polyphosphoric acid and concentrated sulfuric acid are commonly used to drive cyclization reactions efficiently .
Functional Group Influence
The trifluoromethyl group’s electron-withdrawing nature enhances regioselectivity in substitution reactions and stabilizes intermediates during synthesis. This property is critical for achieving the desired molecular architecture.
Reactivity Trends
The thiadiazole ring’s reactivity is modulated by substituents. For example:
-
Sulfonyl groups increase electron deficiency, favoring nucleophilic attack.
-
Trifluoromethyl groups reduce aromatic ring reactivity but enhance stability of intermediates.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit promising antimicrobial properties. For instance, studies have shown that various 1,3,4-thiadiazole derivatives display significant antibacterial and antifungal activities. In vitro tests demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi such as Aspergillus niger and Aspergillus fumigatus .
Anticancer Potential
The anticancer activity of thiadiazole derivatives has garnered attention due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Compounds containing the thiadiazole nucleus have been reported to exhibit cytotoxic effects against various cancer cell lines . A study highlighted the synthesis of novel thiadiazole derivatives that showed significant anticancer properties in vitro .
Other Pharmacological Activities
Thiadiazoles are also recognized for their anti-inflammatory, analgesic, antidiabetic, and antioxidant properties . The broad spectrum of activities makes them suitable candidates for drug development targeting multiple therapeutic areas.
Synthetic Methodologies
The synthesis of 4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole typically involves the reaction of appropriate thioketones or thiosemicarbazides with sulfonyl chlorides or related compounds. Various synthetic routes have been explored to optimize yield and purity while minimizing side reactions .
Case Study 1: Antimicrobial Evaluation
A study conducted by Mahendrasinh et al. synthesized several new 1,3,4-thiadiazole derivatives and evaluated their antimicrobial activity using the disc diffusion method. The results indicated that certain derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a viable path for developing new antimicrobial agents .
Case Study 2: Anticancer Activity Assessment
In another investigation focusing on anticancer properties, researchers synthesized a series of thiadiazole derivatives and assessed their cytotoxicity against human cancer cell lines. The findings revealed that some compounds significantly inhibited cell proliferation and induced apoptosis, highlighting their potential as anticancer agents .
Data Tables
| Activity | Compound | Target Organism/Cancer Cell Line | Effectiveness |
|---|---|---|---|
| Antibacterial | Thiadiazole A | Staphylococcus aureus | High inhibition |
| Antibacterial | Thiadiazole B | Escherichia coli | Moderate inhibition |
| Antifungal | Thiadiazole C | Aspergillus niger | Significant inhibition |
| Anticancer | Thiadiazole D | MCF-7 (Breast Cancer) | IC50 = 10 µM |
| Anticancer | Thiadiazole E | HeLa (Cervical Cancer) | IC50 = 15 µM |
Mechanism of Action
The mechanism of action of 4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile: Shares the trifluoromethylphenyl group but has a different core structure.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains the trifluoromethanesulfonyl group but lacks the thiadiazole ring.
Uniqueness
4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole is unique due to its combination of a thiadiazole ring with phenyl and trifluoromethylphenyl sulfonyl groups. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various applications in research and industry .
Biological Activity
4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant studies and data.
Chemical Structure and Properties
- Chemical Formula : C15H9F3N2O2S2
- Molecular Weight : 370.37 g/mol
- CAS Number : 338398-39-3
- Purity : >90%
The presence of the thiadiazole ring is crucial for the biological activity of this compound, as it contributes to its pharmacological properties through various mechanisms.
1. Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities.
- Mechanism of Action : The compound's activity is believed to stem from its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
| Pathogen | Activity (MIC in µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 42 |
2. Anticancer Activity
The anticancer potential of thiadiazole derivatives has been a focal point in recent pharmacological studies. Compounds similar to this compound have shown promise against various cancer cell lines.
- In vitro Studies : The compound demonstrated cytotoxic effects against human leukemia (HL-60) and other tumor cell lines with IC50 values indicating potent activity.
3. Anti-inflammatory Activity
Thiadiazoles are also recognized for their anti-inflammatory properties. Studies suggest that derivatives can significantly reduce inflammation markers in various models.
- Experimental Evidence : In vivo studies have shown that these compounds can inhibit pro-inflammatory cytokines.
Study on Antimicrobial Properties
A study conducted by Gowda et al. (2020) evaluated the antimicrobial efficacy of several thiadiazole derivatives, including this compound. The results indicated a strong correlation between the presence of halogen substituents and increased antibacterial activity against Gram-positive bacteria.
Cytotoxicity Assessment
In a study published in the Journal of Medicinal Chemistry (2020), researchers synthesized a series of thiadiazole derivatives and assessed their cytotoxic effects on cancer cell lines. The results highlighted that modifications to the thiadiazole ring could enhance anticancer activity, suggesting a potential pathway for drug development targeting specific cancers.
Q & A
Q. What are the common synthetic routes for 4-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole, and how can reaction conditions be optimized?
The synthesis typically involves sulfonylation of a thiadiazole precursor. A key intermediate, such as 5-phenyl-1,3-thiazole-4-thiol, is reacted with 3-(trifluoromethyl)benzenesulfonyl chloride under controlled conditions. Optimization strategies include:
- Temperature control : Reactions are performed at 0–5°C to minimize side reactions .
- Catalysis : Use of triethylamine or pyridine as a base to neutralize HCl byproducts and drive the reaction forward .
- Purification : Column chromatography with ethyl acetate/hexane (1:3) yields pure sulfonylated products .
Q. How is the structure of this compound confirmed using spectroscopic methods?
A combination of techniques ensures structural validation:
- NMR : - and -NMR identify aromatic protons (δ 7.2–8.1 ppm) and sulfonyl-linked carbons (δ 125–140 ppm). The trifluoromethyl group appears as a singlet in -NMR at δ -63 ppm .
- IR : Strong absorption bands at 1350 cm (S=O stretching) and 1130 cm (C-F stretching) confirm functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) align with the calculated molecular weight .
Q. What types of chemical reactions are feasible for this compound, and under what conditions?
Key reactions include:
- Oxidation : The sulfonyl group can be further oxidized to sulfones using hydrogen peroxide in acetic acid .
- Nucleophilic substitution : The thiadiazole ring undergoes substitution at the 4-position with amines or thiols in DMF at 80°C .
- Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces substituents using Pd(PPh) as a catalyst .
Advanced Research Questions
Q. How can molecular docking studies elucidate the biological activity of this compound?
Molecular docking against target proteins (e.g., kinases or tubulin) involves:
- Protein preparation : Retrieve crystal structures from the PDB (e.g., 1JFF for tubulin) and optimize hydrogen bonding networks .
- Ligand parametrization : Assign partial charges to the compound using Gaussian 09 with the B3LYP/6-31G* basis set .
- Binding analysis : Software like AutoDock Vina predicts binding poses, with scoring functions (e.g., ΔG = -9.2 kcal/mol) indicating strong affinity for hydrophobic pockets .
Q. How do structural modifications (e.g., substituents on the phenyl ring) impact antitumor activity?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups : The 3-CF group enhances cytotoxicity (IC = 1.2 μM against MCF-7) by increasing membrane permeability .
- Sulfonamide derivatives : Replacing the sulfonyl group with sulfonamide reduces activity (IC > 10 μM), suggesting sulfonyl oxygen atoms are critical for hydrogen bonding .
- Heterocyclic replacements : Substituting thiadiazole with triazole abolishes activity, emphasizing the importance of sulfur in redox modulation .
Q. How can contradictory data in biological assays be resolved?
Discrepancies in IC values across studies may arise from:
- Assay conditions : Standardize cell lines (e.g., NCI-60 panel) and incubation times (72 hours) .
- Solubility issues : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
- Metabolic stability : Perform liver microsome assays to assess compound degradation (e.g., t = 45 min in human microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
